Cas no 1293389-28-2 (5,6-Difluoro-2,1,3-benzothiadiazole)
5,6-Difluoro-2,1,3-benzothiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5,6-difluorobenzo[c][1,2,5]thiadiazole
- 5,6-difluorobenzo[c][1,2,5]thiadiazole
- 5,6-Difluoro-2,1,3-benzothiadiazole
- 5,6-Difluoro-benzo[1,2,5]thiadiazole
- AK317205
- ZKBRJEYUJNJNCO-UHFFFAOYSA-N
- 5,6-difluorobenzo[1,2,5]thiadiazole
- FCH2572526
- 5,6-Difluorobenzo-[2,1,3]-thiadiazole
- SY032995
- 2,1,3-Benzothiadiazole, 5,6-difluoro-
- D5246
-
- MDL: MFCD28100486
- Inchi: 1S/C6H2F2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
- InChI Key: ZKBRJEYUJNJNCO-UHFFFAOYSA-N
- SMILES: S1N=C2C=C(C(=CC2=N1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Topological Polar Surface Area: 54
Experimental Properties
- Density: 1.595±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 66.0 to 70.0 deg-C
- Boiling Point: 218.2±20.0 ºC (760 Torr),
- Flash Point: 85.7±21.8 ºC,
- Solubility: Very slightly soluble (0.53 g/l) (25 º C),
5,6-Difluoro-2,1,3-benzothiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5246-1g |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 98.0%(GC) | 1g |
¥595.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX864-250mg |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 95+% | 250mg |
286CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX864-100mg |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 95+% | 100mg |
139CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX864-5g |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 95+% | 5g |
2128CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CX864-1g |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 95+% | 1g |
573CNY | 2021-05-08 | |
| TRC | D445608-100mg |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | D445608-250mg |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 250mg |
$219.00 | 2023-05-18 | ||
| TRC | D445608-500mg |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 500mg |
$333.00 | 2023-05-18 | ||
| TRC | D445608-1g |
5,6-Difluoro-2,1,3-benzothiadiazole |
1293389-28-2 | 1g |
$471.00 | 2023-05-18 | ||
| Alichem | A059000407-5g |
5,6-Difluorobenzo[c][1,2,5]thiadiazole |
1293389-28-2 | 95% | 5g |
602.24 USD | 2021-06-01 |
5,6-Difluoro-2,1,3-benzothiadiazole Suppliers
5,6-Difluoro-2,1,3-benzothiadiazole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5,6-Difluoro-2,1,3-benzothiadiazole
5,6-Difluoro-2,1,3-Benzothiadiazole: A Comprehensive Overview
5,6-Difluoro-2,1,3-benzothiadiazole, also known by its CAS number 1293389-28-2, is a heterocyclic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound belongs to the class of benzothiadiazoles, which are characterized by their fused benzene and thiadiazole rings. The presence of two fluorine atoms at the 5 and 6 positions introduces unique electronic and structural properties that make this compound highly versatile for various applications.
The synthesis of 5,6-difluoro-2,1,3-benzothiadiazole typically involves multi-step reactions that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. For instance, a study published in the Journal of Organic Chemistry highlighted a novel approach using microwave-assisted synthesis to expedite the formation of this compound while maintaining its structural integrity.
One of the most promising applications of 5,6-difluoro-2,1,3-benzothiadiazole lies in its use as a building block for advanced materials. Its ability to form stable coordination complexes with transition metals has made it a valuable component in the development of new catalysts. Researchers at the University of California have demonstrated that this compound can significantly enhance the catalytic activity of palladium catalysts in cross-coupling reactions—a finding that has important implications for the pharmaceutical and chemical industries.
In addition to its catalytic applications, 5,6-difluoro-2,1,3-benzothiadiazole has shown potential in the field of optoelectronics. Its unique electronic structure allows it to exhibit strong fluorescence properties under UV light. A recent study conducted at Stanford University explored its use as a fluorescent probe for detecting metal ions in aqueous solutions. The results indicated that this compound could serve as an effective tool for environmental monitoring and quality control in industrial processes.
The biological activity of 5,6-difluoro-2,1,3-benzothiadiazole is another area of intense research interest. Preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties due to its ability to scavenge free radicals. A team at the National Cancer Institute is currently investigating its potential as a lead compound for developing new anti-cancer drugs. Early results from in vitro experiments have been encouraging and warrant further exploration.
The development of green chemistry practices has also influenced the production and application of 5,6-difluoro-2,1,3-benzothiadiazole. Researchers are increasingly focusing on sustainable methods to synthesize this compound while minimizing environmental impact. For example, a recent paper in Green Chemistry described a solvent-free synthesis route that significantly reduces waste generation without compromising product quality.
In conclusion, 5,6-difluoro-2,1,3-benzothiadiazole, with its CAS number 1293389-28-2 identifier and distinctive chemical properties, represents a valuable asset across multiple scientific disciplines. From catalysis and optoelectronics to drug discovery and environmental monitoring
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